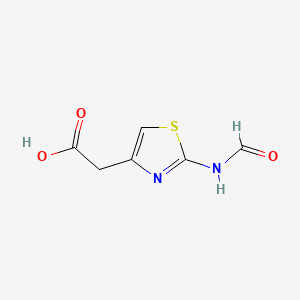

2-Formamidothiazol-4-acetic acid

Description

Significance in Organic Synthesis and Medicinal Chemistry Paradigms

2-Formamidothiazol-4-acetic acid and its derivatives are of considerable interest in the fields of organic synthesis and medicinal chemistry. The thiazole (B1198619) ring is a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds. ingentaconnect.com This makes this compound a valuable starting material for the synthesis of new drug candidates.

In organic synthesis, the compound serves as a versatile building block. tamu.eduresearchgate.net Its carboxylic acid and formamido groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. A notable example of its application is in the synthesis of semisynthetic cephalosporin (B10832234) antibiotics, where it acts as a crucial side-chain precursor. Specifically, a closely related derivative, 2-(2-Formamidothiazol-4-yl)-2-oxoacetic acid, is a key intermediate in the industrial production of Cefixime, a third-generation cephalosporin antibiotic.

The formamido group plays a crucial role in modulating the electronic properties and biological activity of the final molecule. The synthesis of various derivatives, such as (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino)acetic acids, highlights the adaptability of this core structure in creating libraries of compounds for biological screening. nih.gov

Historical Context of Thiazole-Containing Compounds in Drug Discovery

The journey of thiazole-containing compounds in drug discovery is a rich and extensive one. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, was first identified in the structure of vitamin B1 (thiamine). wikipedia.org This discovery sparked immense interest in this heterocyclic system, leading to the exploration of its derivatives for potential therapeutic applications.

Over the decades, the thiazole moiety has been incorporated into a wide array of drugs demonstrating a broad spectrum of pharmacological activities. nih.govwisdomlib.org These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. wisdomlib.orgpharmaguideline.comnih.gov The development of sulfonamide drugs in the mid-20th century, such as Sulfathiazole, marked a significant milestone, establishing the thiazole ring as a key pharmacophore in antibacterial therapy.

The discovery of penicillin and its thiazolidine (B150603) ring (a reduced form of thiazole) further solidified the importance of this heterocycle in the development of antibiotics. pharmaguideline.com In more recent times, the thiazole scaffold is present in numerous FDA-approved drugs, including the antiretroviral ritonavir (B1064) and the anticancer agent dabrafenib. nih.gov The continued exploration of thiazole derivatives is a testament to their versatility and enduring relevance in the quest for novel and effective medicines. ingentaconnect.comresearchgate.net

Detailed Research Findings

The synthesis of this compound and its derivatives often involves multi-step processes. A common strategy involves the initial construction of the 2-aminothiazole-4-acetic acid core, followed by formylation of the amino group.

A process for preparing the precursor, (2-aminothiazol-4-yl)-acetic acid hydrochloride, involves the reaction of thiourea (B124793) with 4-chloroacetoacetyl chloride. google.com This provides the foundational thiazole ring with the acetic acid side chain.

The subsequent formylation to yield this compound can be achieved using various formylating agents. For instance, a related synthesis of 2-(2-formamidothiazol-4-yl)-2-ethoxyiminoacetic acid from 2-(2-aminothiazol-4-yl)-2-ethoxyiminoacetic acid is accomplished using formic acid and acetic anhydride. prepchem.com

Furthermore, a detailed synthesis for derivatives like (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino)acetic acids has been reported. This method starts from tert-butyl acetoacetate (B1235776) and proceeds through a sequence of reactions including nitrosation, alkylation, halogenation, cyclization with thiourea to form the 2-aminothiazole (B372263) ring, and finally formylation of the amino group. nih.gov

A key derivative, ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate, is a known intermediate. lgcstandards.comoakwoodchemical.com Its synthesis provides a pathway to other valuable compounds. The hydrolysis of such esters can yield the corresponding carboxylic acids.

Data Tables

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-formamido-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c9-3-7-6-8-4(2-12-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBRIEOXXKWWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)NC=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226813 | |

| Record name | 2-Formamidothiazol-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75890-68-5 | |

| Record name | 2-(Formylamino)-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75890-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formamidothiazol-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075890685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Formamidothiazol-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formamidothiazol-4-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Formamidothiazol 4 Acetic Acid and Its Precursors

Strategic Approaches to Thiazole (B1198619) Ring Formation and Functionalization

The formation of the thiazole ring is the cornerstone of synthesizing 2-formamidothiazol-4-acetic acid. This involves classic cyclization reactions followed by targeted functional group transformations.

Hantzsch Thiazole Synthesis and Modifications for Formamidothiazole Derivatives

The Hantzsch thiazole synthesis is a venerable and widely employed method for constructing the thiazole ring system. youtube.com In its classic form, the reaction involves the condensation of an α-haloketone with a thioamide. youtube.com For the synthesis of the precursor to the title compound, 2-aminothiazole-4-acetic acid, the Hantzsch reaction is adapted by reacting an appropriate α-haloester with thiourea (B124793). The general mechanism involves an initial S-alkylation of the thioamide by the α-halocarbonyl compound (an SN2 reaction), followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comyoutube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles. mdpi.com Modifications often focus on improving yields and employing greener reaction conditions. For instance, one-pot, multi-component procedures have been developed that can proceed under ultrasonic irradiation or with the use of reusable catalysts, achieving yields between 79% and 90% for certain derivatives. mdpi.com Such approaches are instrumental in producing the 2-aminothiazole-4-acetic acid scaffold, which is the immediate precursor for the subsequent formylation step.

Optimization of N-Formylation Reactions of Amino-Thiazole Intermediates

Once the 2-aminothiazole-4-acetic acid (or its ester) is synthesized, the crucial next step is the N-formylation of the amino group. Formamides are valuable intermediates in pharmaceutical and industrial chemistry. rsc.org The optimization of this transformation is critical to ensure high chemoselectivity and yield, avoiding unwanted side reactions with the acetic acid moiety.

Various methods exist for the N-formylation of amines. A common and straightforward approach involves heating the amine with formic acid. mdpi.com To enhance efficiency and proceed under milder conditions, catalytic methods are often preferred. Molecular iodine has proven to be a low-cost, non-toxic, and effective catalyst for N-formylation under solvent-free conditions, applicable to a wide variety of amines, including α-amino acid esters, without causing epimerization. organic-chemistry.org Other catalytic systems include solid-supported acids and porous organometallic polymers that can facilitate the reaction using sources like CO2 and H2 under mild conditions. mdpi.comfudan.edu.cn The choice of method depends on the substrate's sensitivity and the desired scale of the reaction.

| Catalyst/Reagent | Formyl Source | Conditions | Key Features |

| None | Formic Acid | Toluene, reflux with Dean-Stark trap | Simple dehydration; good for many amines. mdpi.com |

| Iodine (I₂) | Formic Acid | 70 °C, solvent-free | Low-cost, non-toxic catalyst; high efficiency and chemoselectivity. organic-chemistry.org |

| Amberlite IR-120 | Formic Acid | Varies | Solid acid catalyst, easy to remove from the reaction mixture. mdpi.com |

| Porous Organometallic Polymers | CO₂ and H₂ | Mild conditions | Highly efficient and recyclable catalyst system; high turnover number. fudan.edu.cn |

Precursor Design and Chemical Transformations

Role of α-Keto Acid Esters in Synthetic Pathways

α-Keto acids and their corresponding esters are highly valuable precursors in organic synthesis due to their dual functionality, which allows for a wide range of chemical transformations. researchgate.netmdpi.com In the context of this compound synthesis, an ester of 4-halo-3-oxobutanoic acid serves as a key starting material for the Hantzsch reaction. This α-halo-β-keto ester provides the four-carbon backbone required to form the thiazole ring with the C-4 acetic acid side chain.

The synthesis of these α-keto esters can be achieved through various methods, including the oxidation of corresponding α-hydroxy acids or through reactions involving Grignard reagents or Friedel-Crafts acylation. mdpi.comgoogle.com Their stability and versatility make them ideal building blocks for constructing complex molecules. researchgate.net

| Precursor Type | Chemical Name | Role in Synthesis |

| α-Halo-β-Keto Ester | Ethyl 4-chloro-3-oxobutanoate | Provides the carbon backbone for the thiazole ring and the acetic ester side chain in the Hantzsch synthesis. |

| Thioamide | Thiourea | Reacts with the α-halo-β-keto ester to form the 2-aminothiazole (B372263) core. youtube.com |

| Amino-Thiazole Ester | Ethyl 2-aminothiazole-4-acetate | Intermediate product from the Hantzsch reaction; substrate for N-formylation. |

| Formylated Thiazole Ester | Ethyl 2-(2-formamidothiazol-4-yl)acetate | Product of N-formylation; final precursor before hydrolysis to the target acid. ambeed.com |

Utilization of Specific Starting Materials and Reagents in High-Yield Syntheses

Achieving high yields in the synthesis of this compound requires careful selection of starting materials and reagents. The use of highly reactive and readily available starting materials like thiourea and α-haloesters is fundamental to the Hantzsch synthesis portion of the pathway. youtube.com

Derivatization Strategies for Structural Diversification

The core structure of this compound can be readily modified to create a library of related compounds for further research and application. Derivatization can occur at several key positions:

The Carboxylic Acid Group: The acid can be converted into a variety of esters, such as the ethyl ester, to modify solubility and other physicochemical properties. ambeed.com It can also be converted to amides through coupling reactions with various amines.

The α-Carbon of the Acetic Acid Side Chain: This position is amenable to further functionalization. A notable example is the introduction of a methoxyimino group, leading to the synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(methoxyimino)acetic acid. nih.gov This modification significantly alters the electronic and steric properties of the side chain.

The Thiazole Ring: While more complex, substitution at the C-5 position of the thiazole ring is possible during the initial Hantzsch synthesis by using a suitably substituted α-halocarbonyl compound.

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds.

Esterification and Amidation Reactions for Pharmaceutical Building Blocks

Esterification and amidation are fundamental reactions in organic synthesis that are pivotal for creating diverse pharmaceutical building blocks from core heterocyclic structures like thiazoles. These reactions modify the carboxylic acid group, enabling further transformations or altering the molecule's physicochemical properties.

In the synthesis of novel thiazole derivatives, a common strategy involves the use of a precursor containing a carboxylic acid group. This group can be readily converted into an ester. For instance, a synthesized thiazole-containing compound with a free carboxylic acid can undergo esterification as a subsequent step. nih.gov This transformation is not only a method for protecting the carboxylic acid during other reaction steps but also facilitates subsequent reactions, such as hydrazinolysis of the resulting ester. nih.gov

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring itself, typically by reacting an α-haloketone with a thioamide. youtube.commdpi.com The precursors for this synthesis can be functionalized with groups that will become the acetic acid side chain. Once the thiazole ring is formed, the carboxylic acid moiety can be manipulated. For example, macrocyclization, a key step in the synthesis of some complex natural products containing thiazole rings, can be achieved through methods like Yamaguchi esterification. mdpi.com

The strategic use of esterification allows for the creation of a library of compounds from a single precursor. By reacting the thiazole acetic acid core with various alcohols, a range of esters can be produced, each a unique building block for further drug development. Similarly, amidation reactions, reacting the acid with various amines, can generate a wide array of amides, further expanding the structural diversity of potential pharmaceutical candidates. The use of amino acids as building blocks in this context is also a well-established strategy for synthesizing complex molecules. mdpi.com

Table 1: Example of Esterification as a Synthetic Step for Thiazole Derivatives This table is illustrative of the general process described in the literature.

| Starting Material | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| Thiazole derivative with a carboxylic acid group | Esterification | Corresponding ester derivative | Protection of the acid group; activation for further reactions like hydrazinolysis. | nih.gov |

Introduction of Oximino Moieties and Stereochemical Control (e.g., Z/E Isomers)

The introduction of an oximino group onto the acetic acid side chain is a critical functionalization in the synthesis of advanced cephalosporin (B10832234) antibiotic intermediates, for which this compound is a precursor. This moiety significantly influences the biological activity of the final pharmaceutical product, and its stereochemistry is of paramount importance. The (Z)-isomer is often the desired configuration for biological efficacy.

A key challenge is the stereoselective synthesis to exclusively or predominantly obtain the (Z)-isomer over the (E)-isomer. rsc.org A documented method for achieving this involves the tritylation of ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate. google.com This process uses trityl chloride to protect the oxime's hydroxyl group, locking in the (Z)-configuration. The resulting (Z)-(2-aminothiazol-4-yl)-trityloxyiminoacetic acid and its esters are stable intermediates. google.com

The synthesis of thiazole derivatives containing oxime ether or oxime ester moieties is a field of active research. nih.gov The reaction of cyanothioacetamide with α-bromoketones and iodine can lead to the formation of related thiazole structures as a mixture of E- and Z-isomers, highlighting the need for controlled synthetic routes. researchgate.net The Hantzsch synthesis remains a foundational method for creating the core thiazole ring, onto which the functionalized side chain can be built. youtube.com The synthesis often starts with an α-halocarbonyl compound and a thioamide. youtube.com

The process to obtain the desired acid involves the hydrolysis of the corresponding ester. This step must be performed under controlled conditions to preserve the sensitive oximino and formamido groups.

Table 2: Research Findings on the Synthesis of (Z)-(2-Aminothiazol-4-yl)triphenylmethyloxyiminoacetic acid

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Ethyl (Z)-(2-aminothiazol-4-yl)hydroxyiminoacetate | google.com |

| Reaction | Ester hydrolysis | google.com |

| Conditions | The reaction mixture was refluxed at 70 °C. Following this, the mixture was cooled and the pH was adjusted to a range of 4 to 5 using acetic acid. | google.com |

| Outcome | The process yielded the title product with a purity of 96.07% (as measured by HPLC) and a yield of 90.3%. | google.com |

Process Optimization and Scalability in Industrial Synthesis

For a synthetic process to be viable on an industrial scale, it must be optimized for efficiency, cost-effectiveness, yield, and purity. The synthesis of (2-aminothiazol-4-yl)-acetic acid hydrochloride, a direct precursor to this compound, has been optimized for large-scale production. google.com

One simplified process involves the reaction of thiourea with 4-chloroacetoacetyl chloride, which is dissolved in a chlorohydrocarbon like methylene (B1212753) chloride. google.com A key optimization in this process is the precise control of the reaction temperature. The addition of the 4-chloroacetoacetyl chloride solution is conducted at a low temperature of 5° to 10° C. After the addition is complete, the reaction is allowed to proceed at a higher temperature of 25° to 30° C. google.com This temperature profile helps to ensure the formation of a product with high purity that is stable in both solid form and in solution. google.com

Further optimization is seen in the work-up and purification stages of related intermediates. In the synthesis of (Z)-(2-aminothiazol-4-yl)triarylmethyloxyiminoacetic acid from its ester, the hydrolysis is typically carried out using a strong base like NaOH or KOH under heat. google.com A crucial optimization for scalability and purity is the subsequent acidification step. The reaction mixture is cooled, and the pH is carefully adjusted to between 4.0 and 5.5, preferably using a weak acid such as acetic acid. google.com This controlled acidification is critical to precipitate the product without cleaving the acid-sensitive triarylmethyl protecting group, thus maximizing yield and purity. google.com Such considerations, including catalyst selection and management of by-products, are central to designing scalable and sustainable chemical manufacturing processes. researchgate.net

Table 3: Optimized Process Parameters for Precursor Synthesis

| Parameter | Process 1: (2-Aminothiazol-4-yl)-acetic acid HCl google.com | Process 2: (Z)-...-triarylmethyloxyiminoacetic acid google.com |

|---|---|---|

| Key Reactants | Thiourea, 4-chloroacetoacetyl chloride | (2-aminothiazol-4-yl)triarylmethyloxyiminoacetic acid ester, NaOH |

| Solvent | Water, Methylene Chloride | Not specified, but aqueous workup |

| Temperature Control | Initial addition at 5-10°C, then reaction at 25-30°C | Hydrolysis under heating, then cooling to < 20°C for acidification |

| Key Optimization | Staged temperature profile for high purity and stability. | pH adjustment to 4.0-5.5 with a weak acid (acetic acid) to prevent deprotection. |

| Reported Yield | "Good yields" | 90.3% |

Role As a Key Intermediate in β Lactam Antibiotic Development

Precursor to Cephalosporin (B10832234) Antibiotics, with a focus on Cefixime Biosynthesis

2-Formamidothiazol-4-acetic acid, and its close derivatives, are vital precursors in the semi-synthesis of numerous cephalosporin antibiotics, most notably Cefixime. The side chain at the C-7 position of the cephalosporin core is a primary determinant of the antibiotic's spectrum of activity. In Cefixime, this side chain is a 2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido group.

The synthesis begins with a protected form of the side chain, often an activated ester of a compound like (Z)-2-(2-formamidothiazol-4-yl)-2-(methoxyimino)acetic acid. The formyl group protects the exocyclic amine on the thiazole (B1198619) ring during the coupling reaction. This activated side-chain precursor is then chemically coupled to the 7-amino position of the core cephalosporin nucleus (7-amino-3-vinyl-3-cephem-4-carboxylic acid for Cefixime). Following the successful attachment of the side chain, the formyl protecting group is removed in a subsequent deprotection step to reveal the free amine, yielding the final, active Cefixime molecule.

Table 1: Structural Components of Cefixime

| Component | Chemical Structure | Role |

|---|---|---|

| Cephalosporin Core | 7-amino-3-vinyl-3-cephem-4-carboxylic acid | The foundational β-lactam structure responsible for inhibiting bacterial cell wall synthesis. |

| R1 Side Chain Precursor | This compound (or related derivative) | Provides the crucial C-7 side chain that defines the antibiotic's spectrum and efficacy. |

| Final Cefixime Molecule | C₁₆H₁₅N₅O₇S₂ | The resulting antibiotic, combining the core and the modified side chain. |

Elucidation of Reaction Mechanisms in Cephalosporin Side-Chain Attachment

The attachment of the side chain derived from this compound to the cephalosporin nucleus is a critical step that dictates the properties of the final antibiotic. This reaction is an acylation, specifically the formation of an amide bond between the carboxylic acid of the side-chain precursor and the amino group at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) or a related nucleus. nih.govnih.gov

The mechanism involves several key stages:

Activation of the Carboxylic Acid: The carboxylic acid of this compound (or its methoxyimino derivative) is not reactive enough to directly form an amide bond with the 7-ACA nucleus. It must first be converted into a more reactive "activated" form. Common methods include conversion to an acid chloride, a mixed anhydride, or an active ester.

Nucleophilic Acyl Substitution: The amino group on the 7-ACA nucleus acts as a nucleophile, attacking the activated carbonyl carbon of the side-chain precursor. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the activating group as a leaving group. This step forms the stable amide linkage between the side chain and the cephalosporin core.

Deprotection: The formyl group on the thiazole ring, having served its purpose of preventing side reactions, is removed in a final step to yield the 2-aminothiazole (B372263) moiety characteristic of the active antibiotic.

The R1 side chain has been identified as the major factor for immunological cross-reactivity among different cephalosporins. nih.govnih.gov Therefore, understanding and controlling this attachment mechanism is paramount not only for efficient synthesis but also for designing new antibiotics with specific activity profiles.

Development of Novel β-Lactam Derivatives via this compound Scaffolds

The 2-aminothiazol-4-yl-acetamido scaffold, derived from this compound, is a versatile platform for the development of new β-lactam antibiotics. Researchers modify this core structure to create novel derivatives with potentially enhanced antibacterial activity, improved stability against β-lactamase enzymes, or a more targeted spectrum of action. nih.govresearchgate.net

Research has focused on synthesizing novel cephalosporins by introducing various heteroaromatic substituents onto the methoxyimino moiety of the side chain. nih.gov For instance, derivatives with five-membered heteroaromatic groups have demonstrated exceptional in vitro activity. nih.gov Similarly, the scaffold has been used to create novel monocyclic β-lactams (azetidinones) by attaching the side chain to a 2-azetidinone core instead of a cephalosporin nucleus. nih.gov These studies show that modifying the functions attached to the core scaffold can yield compounds with strong activity against Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov

Table 2: Research on Novel β-Lactam Derivatives

| Base Scaffold | Modification | Target Bacteria | Research Finding | Citation |

|---|---|---|---|---|

| 7-beta-[2-(2-aminothiazol-4-yl)acetamido]cephalosporin | Introduction of five-membered heteroaromatic substituents on the oxyimino group. | Gram-positive and Gram-negative bacteria | Several derivatives showed exceptional in vitro activity and stability against β-lactamases. | nih.gov |

| (3S,4R)-3-[2-(2-aminothiazol-4-yl)acetamido]-2-azetidinone | Introduction of hydrophilic functions (e.g., carboxycyclobutane) into the oxyimino moiety. | Gram-negative bacteria, including P. aeruginosa | Resulted in strong activity against targeted Gram-negative bacteria. | nih.gov |

This ongoing research highlights the enduring importance of the this compound scaffold in the quest for new and more effective antibiotics to combat bacterial resistance.

Structure Activity Relationship Sar Studies of 2 Formamidothiazol 4 Acetic Acid Derivatives

Correlating Structural Modifications of the Thiazole (B1198619) Moiety with Biological Efficacy

The thiazole ring is a core component of many antimicrobial drugs, and modifications to this scaffold can significantly impact biological activity. nih.govresearchgate.net SAR studies have revealed that the type and position of substituents on the thiazole ring are critical for antimicrobial potency.

For instance, the introduction of various substituents at different positions of the thiazole nucleus has led to compounds with encouraging results against both Gram-positive and Gram-negative bacteria. mdpi.com The amphiphilic nature of thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their permeation through bacterial cell membranes, contributing to their inhibitory action. mdpi.com

Research has shown that acyl group substitution at the 5-position of the thiazole ring can result in active antibacterial compounds. nih.gov Specifically, acetate, anilido, and acetyl groups have been identified as favorable substituents for antibacterial activity in certain series of compounds. nih.gov In contrast, other studies have indicated that the presence of a nitro group at the 4-position of the thiazole ring can be significant for inhibiting microbial activity. mdpi.com

Furthermore, the fusion of other heterocyclic rings to the thiazole moiety has been explored. For example, the incorporation of a pyrazoline ring at the 2-position of a thiazole derivative has been investigated, with many of the resulting compounds showing moderate antimicrobial activity. researchgate.net The nature of the substituent on the thiazole ring also dictates the selectivity of the compound. For instance, in a series of benzo[d]thiazole-hydrazones, electron-donating groups on the phenyl ring tended to increase antibacterial activity, while electron-withdrawing groups enhanced antifungal activity. nih.gov

The following table summarizes the impact of various thiazole modifications on antimicrobial activity based on several studies.

| Modification of Thiazole Moiety | Effect on Biological Efficacy | Reference |

| Acyl group substitution at position 5 | Resulted in antibacterial activity | nih.gov |

| Fused quinoxaline (B1680401) system | Showed potent inhibition of AChE | academie-sciences.fr |

| Introduction of a nitro group at position 4 | Significant for inhibiting microbial activity | mdpi.com |

| Incorporation of a pyrazoline ring at position 2 | Resulted in moderate antimicrobial activity | researchgate.net |

| Electron-donating groups on attached phenyl ring | Increased antibacterial activity | nih.gov |

| Electron-withdrawing groups on attached phenyl ring | Increased antifungal activity | nih.gov |

Impact of Side-Chain Substitutions on Antimicrobial Potency

The side chains attached to the 2-formamidothiazol-4-acetic acid core play a pivotal role in determining the antimicrobial potency and spectrum of the derivatives. nih.gov Strategic modifications of these side chains can lead to enhanced activity and improved pharmacological profiles.

Studies on various thiazole derivatives have demonstrated that the nature of the side-chain substituent is crucial. For example, in a series of eurotiumide A derivatives, which contain a different core structure but provide relevant insights, the modification of a prenyl side chain was investigated. nih.gov It was found that replacing the prenyl group with an isopentyl group, a hydrogenated version, resulted in the most potent antimicrobial agent against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the introduction of an iodine atom on the aromatic ring in place of the prenyl moiety also led to improved antimicrobial activity against certain bacteria. nih.gov

In another study focusing on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, the substituent on the nitrogen of the 2-thioxothiazolidin-4-one ring significantly influenced activity. mdpi.com The presence of a 3-methylbutanoic acid substituent was beneficial for antibacterial activity, while a methyl group at the same position was favorable for antifungal activity. mdpi.com This highlights how subtle changes in the side-chain can shift the biological activity profile.

The following table presents data on the impact of side-chain substitutions on the antimicrobial activity of different compound series.

| Original Side-Chain | Modified Side-Chain | Impact on Antimicrobial Potency | Reference |

| Prenyl | Isopentyl | More potent antimicrobial activity | nih.gov |

| Prenyl | Iodine on aromatic ring | Better antimicrobial activity against MSSA and P. gingivalis | nih.gov |

| Methyl on 2-thioxothiazolidin-4-one | 3-Methylbutanoic acid on 2-thioxothiazolidin-4-one | Beneficial for antibacterial activity | mdpi.com |

| 3-Methylbutanoic acid on 2-thioxothiazolidin-4-one | Methyl on 2-thioxothiazolidin-4-one | Favorable for antifungal activity | mdpi.com |

Stereoisomeric Influences on Pharmacological Profiles (e.g., Syn/Anti Isomers)

Stereochemistry plays a fundamental role in the interaction of drug molecules with their biological targets. researchgate.net The three-dimensional arrangement of atoms in a molecule can significantly affect its pharmacological activity, and different stereoisomers of the same compound can exhibit vastly different potencies and selectivities. researchgate.netnih.gov

In the context of thiazole-containing compounds and other pharmacologically active molecules, the influence of stereoisomerism is well-documented. For example, in a series of 1,4-dihydropyridine (B1200194) derivatives, the separation of diastereomers (α- and β-isomers) revealed that the α-isomer possessed a very strong hypotensive effect, while the β-isomer had little activity. nih.gov Further separation of the active α-isomer into its enantiomers showed that the (+)-α isomer was 30 to 100 times more potent than the (-)-α isomer. nih.gov

The stereochemical configuration is crucial as biomolecules like DNA, carbohydrates, and amino acids are themselves chiral. researchgate.net This inherent chirality in biological systems often leads to stereospecific interactions with drug molecules. The synthesis of specific stereoisomers can, therefore, be a key strategy in developing more effective and selective drugs.

The table below illustrates the differential activity of stereoisomers in various compound classes.

| Compound Class | Stereoisomers | Influence on Pharmacological Profile | Reference |

| 1,4-Dihydropyridine derivative | α-isomer vs. β-isomer | α-isomer showed strong hypotensive effect; β-isomer had little activity. | nih.gov |

| 1,4-Dihydropyridine derivative | (+)-α-isomer vs. (-)-α-isomer | (+)-α-isomer was 30 to 100 times more potent. | nih.gov |

| Ketoconazole (azole antifungal) | cis-(2S,4R) vs. other isomers | cis-(2S,4R) isomer was most effective against specific cytochrome P-450 enzymes. | nih.gov |

Biological Activities and Mechanistic Insights of 2 Formamidothiazol 4 Acetic Acid Derivatives

Antimicrobial Spectrum and Potency against Bacterial Pathogens

Derivatives of 2-formamidothiazol-4-acetic acid have demonstrated a broad spectrum of activity against various bacterial pathogens. The inherent chemical properties of the thiazole (B1198619) ring, such as its ability to engage in hydrogen bonding and its electronic characteristics, contribute to its interaction with biological targets. nih.gov The antimicrobial efficacy of these derivatives is often influenced by the nature of the substituents attached to the thiazole core. mdpi.commdpi.com

Research has shown that certain thiazole derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, some synthesized thiazolyl-acetic acid derivatives have displayed strong antibacterial activity. news-medical.net The presence of specific functional groups can enhance the potency and spectrum of these compounds. For example, the introduction of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety has been shown to moderately enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov

Furthermore, structural modifications, such as the benzannulation of the 1,3-thiazole heterocycle to form benzo[d]thiazole derivatives, have led to compounds with significantly improved antibacterial activities against a range of bacterial strains. nih.gov Some thiazolidine-2,4-dione derivatives have also shown considerable activity, particularly against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. mdpi.com The antibacterial action of some thiazole derivatives, like sulfathiazole, is attributed to the inhibition of essential metabolic pathways in bacteria, such as the synthesis of folic acid. jchemrev.com

Below is a table summarizing the antibacterial activity of selected this compound derivatives and related thiazole compounds against various bacterial pathogens.

| Derivative Type | Bacterial Strain | Potency (MIC) | Reference |

| Thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 3.91 mg/L | mdpi.com |

| 2-Phenyl-1,3-thiazole derivative (with 4-hydroxyphenyl at position 2) | Staphylococcus aureus (MRSA) | 125–150 µg/mL | nih.gov |

| 2-Phenyl-1,3-thiazole derivative (with 4-hydroxyphenyl at position 2) | Escherichia coli | 125–150 µg/mL | nih.gov |

| Benzo[d]thiazole derivatives (with 4-hydroxyphenyl at position 2) | Various bacterial strains | 50–75 μg/mL | nih.gov |

Exploration of Antifungal and Other Biological Activities in Derived Compounds

Beyond their antibacterial properties, derivatives of this compound have been investigated for a range of other biological activities, most notably antifungal effects. The versatility of the thiazole scaffold allows for the development of compounds with diverse pharmacological profiles. youtube.comgoogle.com

Numerous studies have highlighted the potent antifungal activity of thiazole derivatives against various fungal pathogens. For example, certain (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have demonstrated very strong activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. mdpi.com The minimal fungicidal concentration (MFC) values for these compounds were also found to be low, indicating a fungicidal effect. mdpi.com The presence of a cyclopropane (B1198618) ring in these derivatives is thought to contribute to their high antifungal potency. mdpi.com Other studies have also reported the synthesis of thiazole derivatives with significant antifungal activity against a panel of micromycetes. acs.org

In addition to their antimicrobial effects, thiazole-based compounds have shown promise in other therapeutic areas. The thiazole ring is a constituent of several anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib. mdpi.com This has spurred research into novel thiazole derivatives as potential anticancer agents. Furthermore, anti-inflammatory properties have been observed in some thiazole derivatives, suggesting their potential for treating inflammatory conditions. mdpi.com The diverse biological activities of these compounds underscore the importance of the thiazole nucleus as a privileged scaffold in drug discovery. youtube.comgoogle.com

The table below presents a summary of the antifungal and other biological activities of selected thiazole derivatives.

| Derivative Type | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC50) | Reference |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Antifungal | Candida albicans | 0.008–7.81 µg/mL | mdpi.com |

| Sulfonamide-1,2,4-thiadiazole derivatives | Antifungal | Various micromycetes | Significant activity | acs.org |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Antifungal | Agricultural fungi | Higher fungicidal effects for some derivatives | |

| Dasatinib (contains a thiazole ring) | Anticancer | Philadelphia chromosome-positive leukemia | - | mdpi.com |

| 5-Arylidene-2-(4-acetamidophenylimino)thiazolidine-4-one derivatives | Anti-breast cancer | MCF-7 cells | IC50 = 58.33 µM for the most active compound | mdpi.com |

Investigation of Molecular Targets and Pathways Inhibited by Thiazole-Based Analogues

The biological activities of this compound derivatives and their analogues are a direct consequence of their interaction with specific molecular targets within pathogenic organisms or diseased cells. A significant amount of research has been dedicated to elucidating these targets and the subsequent inhibition of crucial cellular pathways. nih.govnih.gov

A primary mechanism of action for many antibacterial thiazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibiotic development. nih.govnih.gov For instance, some thiazole-containing compounds have been identified as inhibitors of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov By binding to these enzymes, the thiazole derivatives can disrupt their function, leading to the inhibition of DNA synthesis and ultimately bacterial cell death. nih.govnih.gov The ability of some benzothiazole (B30560) derivatives to simultaneously inhibit both GyrB and ParE is a particularly advantageous feature, as it may reduce the likelihood of resistance development. nih.gov

In the realm of anticancer activity, thiazole-based analogues have been shown to target various protein kinases that are often dysregulated in cancer cells. These include serine/threonine kinases and tyrosine kinases which play pivotal roles in cell signaling pathways controlling cell growth, proliferation, and survival. For example, derivatives of thiazole have been developed as inhibitors of cyclin-dependent kinases (CDKs), the PI3K/AKT/mTOR signaling pathway, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Furthermore, some thiazole derivatives have been found to inhibit other essential enzymes in microorganisms. For example, some compounds have demonstrated inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. jchemrev.com The diversity of molecular targets for thiazole-based compounds highlights their potential for the development of drugs with various therapeutic applications. youtube.com

Resistance Mechanisms to Thiazole-Containing Antibiotics and Strategies to Overcome Them

The emergence of antibiotic resistance is a major threat to the clinical efficacy of antimicrobial agents, and thiazole-containing antibiotics are no exception. Bacteria can develop resistance through various mechanisms, which poses a significant challenge in the fight against infectious diseases. nih.govventerlab.org

One of the primary mechanisms of resistance to thiazole-based and other antibiotics is the overexpression of efflux pumps. nih.gov These are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-lethal levels. This mechanism can confer resistance to a broad range of structurally diverse compounds, leading to multidrug resistance. It has been suggested that for some thiazole derivatives with good DNA gyrase inhibitory activity, the lack of improvement in antibacterial properties was likely due to their inactivation by efflux pumps. nih.gov

Another common resistance mechanism is the modification of the antibiotic's molecular target. nih.gov For thiazole-containing antibiotics that target enzymes like DNA gyrase or topoisomerase IV, mutations in the genes encoding these enzymes can alter their structure, preventing the antibiotic from binding effectively. This renders the drug ineffective.

To counter these resistance mechanisms, several strategies are being explored. One promising approach is the development of efflux pump inhibitors (EPIs). nih.gov When co-administered with a thiazole-based antibiotic, an EPI can block the efflux pump, allowing the antibiotic to accumulate inside the bacterial cell and reach its target. This can restore the activity of the antibiotic against resistant strains.

Another strategy is the design of hybrid molecules that combine a thiazole nucleus with other pharmacophores. nih.gov This can lead to compounds with multiple modes of action, making it more difficult for bacteria to develop resistance. For example, developing compounds that can simultaneously inhibit multiple intracellular targets is a key strategy to combat resistance. nih.gov Furthermore, the development of small molecules that can counteract common resistance mechanisms, such as enzymatic inactivation of antibiotics, alterations in cell permeability, and biofilm formation, is urgently needed. nih.gov The synthesis of new compounds that are effective against antibiotic-resistant bacteria remains a critical area of research. google.com

Advanced Methodological Approaches in Research on 2 Formamidothiazol 4 Acetic Acid

High-Throughput Screening Techniques for Derivative Evaluation

High-throughput screening (HTS) has emerged as a powerful strategy for rapidly evaluating large libraries of chemical compounds for their biological activity. In the context of 2-formamidothiazol-4-acetic acid derivatives, HTS assays are crucial for identifying promising lead compounds. While specific HTS campaigns solely focused on this compound are not extensively documented in publicly available literature, the principles of HTS are broadly applicable and have been successfully used for related thiazole-containing structures.

One relevant example is the use of encoded combinatorial libraries to identify novel antagonists for specific biological targets. In one instance, HTS of an encoded combinatorial compound collection led to the discovery of a novel series of adenosine (B11128) A(2A) receptor antagonists, demonstrating the power of screening large, diverse chemical libraries. researchgate.net Similarly, extensive high-throughput screening of other specialized libraries has successfully identified 2-aminothiazole (B372263) core structures as potential receptor antagonists. researchgate.net These examples underscore the potential of HTS in exploring the chemical space around the this compound core.

A key challenge in the HTS of chiral molecules, which many derivatives of this compound are, is the rapid determination of enantiomeric excess. An advanced technique that addresses this is a circular dichroism (CD)-based assay. This method has been successfully applied to the high-throughput determination of enantiopurity in the atroposelective synthesis of aryl triazoles. rsc.org The assay involves the complexation of the chiral molecules with a metal ion, followed by CD measurement in a 96-well plate format, allowing for the rapid screening of numerous samples. rsc.org Such a technique could be adapted for the high-throughput evaluation of chiral this compound derivatives.

Table 1: Comparison of High-Throughput Screening Techniques

| Technique | Principle | Application to this compound Derivatives | Key Advantage |

| Encoded Combinatorial Library Screening | Synthesis and screening of large, tagged libraries of compounds. | Identification of derivatives with specific biological activities (e.g., receptor antagonism). | Rapid exploration of vast chemical space. |

| Circular Dichroism (CD)-Based Enantiopurity Assay | Measurement of differential absorption of left- and right-circularly polarized light by chiral molecules. | High-throughput determination of enantiomeric excess in chiral derivatives. | Speed and efficiency in stereochemical analysis. |

| MTT Antiproliferative Assay | Colorimetric assay to assess cell metabolic activity as a measure of cell viability. | Screening of derivatives for cytotoxic activity against cancer cell lines. mdpi.com | Well-established and suitable for automation. |

Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. These in silico methods are widely applied to thiazole-containing compounds and provide a framework for the design of novel this compound derivatives.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a target protein. wjarr.comnih.gov This method has been extensively used to study the interaction of thiazole (B1198619) derivatives with various biological targets. For instance, docking studies have been employed to investigate the binding modes of thiazole carboxamide derivatives within cyclooxygenase (COX) isozymes, helping to explain their inhibitory activity. nih.gov Similarly, the binding interactions of N-substituted thiazole derivatives with the FabH enzyme have been explored using molecular docking to understand their potential as antimicrobial agents. wjarr.com The insights gained from such studies, including the identification of key amino acid residues involved in binding, can guide the design of more potent and selective inhibitors based on the this compound scaffold.

In addition to predicting binding, computational methods are also used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov In silico ADMET screening can help to identify potential liabilities early in the drug discovery process, saving time and resources. nih.gov For example, the QiKProp module has been used for the ADME-T analysis of thiazole carboxamide derivatives to assess their druggability. nih.gov

Table 2: Application of Computational Methods in Thiazole Derivative Research

| Computational Method | Application | Example from Thiazole Research | Relevance to this compound |

| Molecular Docking | Predicts ligand-receptor binding modes and affinities. wjarr.com | Docking of thiazole carboxamides into COX-1 and COX-2 active sites. nih.gov | Rational design of derivatives with improved target binding. |

| In Silico ADMET Screening | Predicts pharmacokinetic and toxicity properties. nih.gov | ADME-T analysis of thiazole carboxamides using QiKProp. nih.gov | Early identification of derivatives with favorable drug-like properties. |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity. nih.gov | Analysis of HOMO-LUMO energy gaps to understand chemical reactivity. nih.gov | Predicting the reactivity and stability of new derivatives. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of molecules over time. biointerfaceresearch.com | MD simulations of benzothiazole-thiazole hybrids to study p56lck inhibition. biointerfaceresearch.com | Understanding the conformational flexibility and binding stability of derivatives. |

Mechanistic Organic Chemistry Studies of Key Synthetic Steps

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. The core of this molecule is the thiazole ring, which is commonly synthesized via the Hantzsch thiazole synthesis. synarchive.comresearchgate.net

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. synarchive.com In the context of this compound synthesis, a key starting material is an α-haloacetoacetic acid derivative. The mechanism of the Hantzsch synthesis has been studied in detail, and it is generally accepted to proceed through the formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration. ijper.org

Interestingly, the regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. Studies have shown that under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org This highlights the importance of carefully controlling the reaction parameters to achieve the desired isomer.

A plausible mechanism for the formation of Hantzsch thiazole derivatives involves several key steps. researchgate.net For the synthesis of derivatives of this compound, a common route involves the reaction of a derivative of 3-bromoacetyl-4-hydroxy-2H-pyran-2-one with thiourea (B124793). researchgate.netmdpi.com The synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino)acetic acids, for example, involves the formation of the 2-aminothiazole ring using the Hantzsch method with thiourea. researchgate.net This is followed by formylation of the amino group. researchgate.net

Table 3: Key Synthetic Steps and Mechanistic Considerations

| Synthetic Step | Reaction Type | Key Reagents | Mechanistic Insight |

| Thiazole Ring Formation | Hantzsch Thiazole Synthesis synarchive.com | α-Haloketone derivative, Thiourea | Nucleophilic attack, cyclization, and dehydration. ijper.org |

| Formylation of Amino Group | Acylation | Formic acid or other formylating agent | Introduction of the formamido group at the 2-position of the thiazole ring. researchgate.net |

| Control of Regioselectivity | Hantzsch Thiazole Synthesis | Acidic vs. Neutral conditions | Reaction conditions can influence the position of substitution on the thiazole ring. rsc.org |

An in-depth analysis of the chemical compound this compound reveals its significant potential in the landscape of medicinal chemistry and drug development. This article explores future research directions and translational perspectives concerning this and related thiazole derivatives.

Future Research Directions and Translational Perspectives

The thiazole (B1198619) ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. researchgate.net Its unique chemical properties, including the ability to engage in various biological interactions, make it a privileged scaffold for drug design. researchgate.netnih.gov The exploration of derivatives like 2-Formamidothiazol-4-acetic acid continues to open new avenues for therapeutic intervention.

Q & A

Basic: What are the optimal synthetic routes for 2-Formamidothiazol-4-acetic acid, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound typically involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a formylating agent in acetic acid. For example, a mixture of 2-aminothiazol-4(5H)-one (0.1 mol), sodium acetate (0.1 mol), and a formyl donor (e.g., 3-formylindole derivatives) is refluxed in acetic acid for 3–5 hours. The crystalline precipitate is filtered, washed with acetic acid, water, ethanol, and diethyl ether, and recrystallized from a DMF/acetic acid mixture to enhance purity . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity and absence of byproducts .

Basic: How is this compound characterized structurally and analytically?

Methodological Answer:

Structural characterization employs:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with the formamido group appearing as a singlet near δ 8.1–8.3 ppm .

- Mass spectrometry : HRMS confirms the molecular formula (CHNOS, exact mass 186.1884 g/mol) .

- Thermal analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, revealing decomposition temperatures (~409°C) and phase transitions .

Advanced: How does the formamido group influence the compound's reactivity in biological systems?

Methodological Answer:

The formamido moiety enhances hydrogen-bonding capacity, making the compound a candidate for enzyme inhibition studies. For example, analogs of this compound have been used to investigate interactions with kinases or proteases. Comparative studies with structurally similar compounds lacking the formamido group (e.g., 4-fluorophenylthiazole) reveal reduced binding affinity, suggesting the group’s role in stabilizing target interactions via polar contacts. Dose-response assays (IC measurements) and X-ray crystallography of enzyme-ligand complexes are recommended to validate these interactions .

Advanced: What strategies address contradictory data on the compound's stability under varying conditions?

Methodological Answer:

Contradictory stability data (e.g., pH- or temperature-dependent degradation) can be resolved through controlled experiments:

- pH stability profiling : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC over 24–72 hours.

- Thermal stability assays : Use TGA to identify decomposition thresholds and DSC to detect polymorphic transitions.

- Controlled atmosphere studies : Assess oxidative stability under nitrogen vs. oxygen-rich environments.

Documentation of solvent purity (e.g., trace metal content in acetic acid) is critical, as impurities can catalyze degradation .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict binding modes. Key steps include:

Target preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states.

Ligand parameterization : Generate force field parameters for the compound using tools like Gaussian (for charge calculations).

Docking validation : Compare predicted binding poses with crystallographic data from analogs (e.g., 2-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid) to assess accuracy .

Free energy calculations : Use MM-GBSA to estimate binding affinities and identify critical residues for mutagenesis studies .

Advanced: What experimental designs resolve discrepancies in reported biological activity data?

Methodological Answer:

Discrepancies in activity (e.g., IC variability) may arise from assay conditions or impurity profiles. To address this:

- Standardize assay protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Batch analysis : Compare activity across synthesized batches using LC-MS to correlate purity (>95%) with potency.

- Orthogonal assays : Validate primary screening results with secondary techniques (e.g., surface plasmon resonance for binding kinetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.